molecular formula C31H40N4O3 B14173297 Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo-

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo-

Cat. No.: B14173297
M. Wt: 516.7 g/mol
InChI Key: SRKAJIBWGMPQHS-UQMAOPSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- is a synthetic oleanane triterpenoid. This compound is known for its potent differentiating, antiproliferative, and anti-inflammatory activities. It has shown significant potential in inducing monocytic differentiation of human myeloid leukemia cells, adipogenic differentiation of mouse 3T3-L1 fibroblasts, and enhancing neuronal differentiation of rat PC12 pheochromocytoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- involves multiple steps. One common method starts with glycyrrhetinic acid, a triterpenoid natural product found in licorice. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography are used for purification, and advanced analytical methods are employed to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .

Scientific Research Applications

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- involves multiple pathways:

    Molecular Targets: It targets specific proteins and enzymes involved in cell differentiation, proliferation, and inflammation.

    Pathways Involved: It activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the expression of antioxidant mediators such as heme oxygenase-1 (HO-1) and eotaxin-1. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- is unique due to its multifunctional activities, including differentiation induction, antiproliferative effects, and anti-inflammatory properties. Its ability to target multiple pathways and molecular targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C31H40N4O3

Molecular Weight

516.7 g/mol

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carbonyl azide

InChI

InChI=1S/C31H40N4O3/c1-26(2)10-12-31(25(38)34-35-33)13-11-30(7)23(19(31)16-26)20(36)14-22-28(5)15-18(17-32)24(37)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3/t19-,21-,23-,28-,29+,30+,31-/m0/s1

InChI Key

SRKAJIBWGMPQHS-UQMAOPSPSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N=[N+]=[N-]

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N=[N+]=[N-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.